![molecular formula C19H26N2O2 B2772509 N-[1-(环丙烷甲酰)-3,4-二氢-2H-喹啉-6-基]-3,3-二甲基丁酰胺 CAS No. 941871-02-9](/img/structure/B2772509.png)

N-[1-(环丙烷甲酰)-3,4-二氢-2H-喹啉-6-基]-3,3-二甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

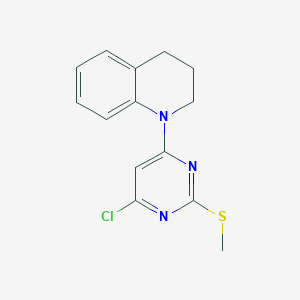

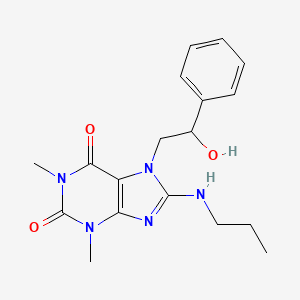

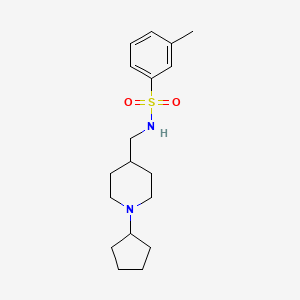

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of quinolinone derivatives and has been studied for its potential use in various fields of research.

科学研究应用

N-heterocyclic carbenes are neutral organic compounds containing a divalent carbon atom with a six-electron valence shell. Historically, they were considered highly reactive and transient intermediates. However, groundbreaking research in the late 1980s and early 1990s led to the isolation and characterization of stable, free NHCs. These compounds have since become powerful tools in organic chemistry and find applications in various fields .

General Properties of NHCs:- Easy Synthesis : The first NHC, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), was synthesized relatively easily and sparked extensive research .

- Organocatalysis : NHCs are valuable organocatalysts .

Applications of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Let’s explore six unique applications:

Medicinal Chemistry: NHCs play a crucial role in medicinal chemistry. Researchers have used them as catalysts for constructing bioactive molecules. For instance, NHCs facilitate the synthesis of spiroindole skeletons, which are abundant in nature and have potential pharmaceutical applications .

Asymmetric Catalysis: NHCs are powerful asymmetric catalysts. Their chiral versions can promote enantioselective reactions, enabling the synthesis of complex molecules with high stereochemical purity. Asymmetric transformations are essential in drug discovery and development .

Umpolung Reactions: NHCs participate in umpolung reactions, where the polarity of a functional group is reversed. These reactions allow the construction of carbon-carbon bonds in novel ways. Umpolung strategies are valuable in synthetic chemistry .

Coordination Chemistry: Due to their strong coordination abilities, NHCs form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and supramolecular chemistry .

Organocatalysis: NHCs act as efficient organocatalysts in various transformations. They can mediate reactions such as Michael additions, acylations, and annulations. Organocatalysis offers greener and more sustainable synthetic routes .

Synthetic Methodology: Researchers use NHCs to develop new synthetic methodologies. Their unique reactivity patterns allow for innovative bond-forming processes, expanding the toolbox available to synthetic chemists .

Sakander, N., Ahmed, A., Rasool, B., & Mukherjee, D. (2023). An Overview of N-Heterocyclic Carbene: Properties and Applications. Electrophile and Lewis Acid. DOI: 10.5772/intechopen.1001331 Recent advances of N-heterocyclic carbenes in the applications of organocatalysis. RSC Advances. DOI: [10.1039/d1ra06155k](https://pubs.rsc.org/en/content/articlelanding/2021

属性

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-19(2,3)12-17(22)20-15-8-9-16-14(11-15)5-4-10-21(16)18(23)13-6-7-13/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBUOKBRPIQNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2772427.png)

![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)

![5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2772434.png)

![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)

![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)